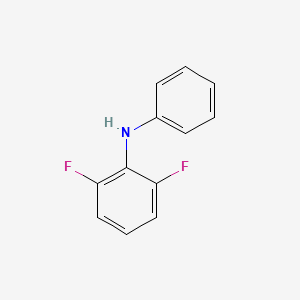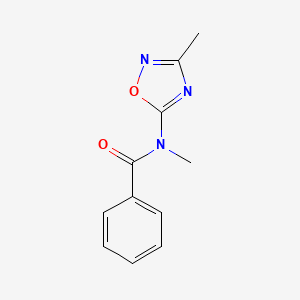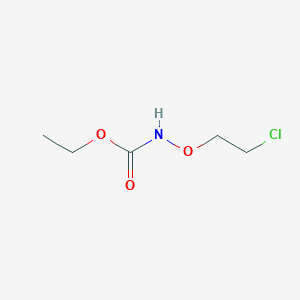
3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde typically involves the reaction of isoquinoline derivatives with dimethylamine and formaldehyde. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Isoquinoline, dimethylamine, and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The isoquinoline is first reacted with formaldehyde to form an intermediate, which is then treated with dimethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid.
Reduction: 3-((Dimethylamino)methyl)isoquinoline-5-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of 3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde.
Quinoline: A structurally related compound with similar biological activities.
Indole: Another heterocyclic compound with diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]isoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-15(2)8-12-6-13-10(7-14-12)4-3-5-11(13)9-16/h3-7,9H,8H2,1-2H3 |
InChIキー |
AIRVUMFCCBBRHZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC2=C(C=CC=C2C=O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)

![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)





